molecular formula C16H20N2O3S B2634697 9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-59-0

9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2634697
CAS RN: 898464-59-0
M. Wt: 320.41
InChI Key: YNBKIKMWAPIGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. PHT-427 has been found to inhibit the activity of Akt, a protein kinase that is often upregulated in cancer cells and plays a key role in cell survival and proliferation.

Scientific Research Applications

Plant Hormone Analogues

Indole derivatives, including pyrrolidine-containing compounds, play essential roles in plant biology. For instance:

Synthetic Methodology

Researchers have developed efficient synthetic routes to pyrrolidine derivatives. Notably:

properties

IUPAC Name

7-pyrrolidin-1-ylsulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15-6-5-13-11-14(22(20,21)17-7-1-2-8-17)10-12-4-3-9-18(15)16(12)13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBKIKMWAPIGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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